6-(Trifluoromethyl)pyridin-3-ol CAS number 216766-12-0
6-(Trifluoromethyl)pyridin-3-ol CAS number 216766-12-0
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridin-3-ol (CAS No. 216766-12-0)
Introduction
6-(Trifluoromethyl)pyridin-3-ol is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl (-CF3) group and the hydrogen-bonding capability of the hydroxyl (-OH) group, make it a valuable scaffold for designing novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule, while the pyridinol core serves as a versatile platform for further chemical modification.
This guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridin-3-ol, detailing its physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its application as a key intermediate in the development of pharmaceutically active compounds.
Physicochemical and Structural Properties
The structural and physical properties of 6-(Trifluoromethyl)pyridin-3-ol are fundamental to its reactivity and handling. The presence of the -CF3 group on the pyridine ring significantly influences its electron density and acidity compared to unsubstituted pyridin-3-ol.
| Property | Value | Source |
| CAS Number | 216766-12-0 | |
| Molecular Formula | C₆H₄F₃NO | |
| Molecular Weight | 163.10 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 135 - 141 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | |
| SMILES | C1=CC(=C(N=C1C(F)(F)F)O) | |
| InChI | InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3,11H |
Synthesis and Mechanistic Considerations
The synthesis of 6-(Trifluoromethyl)pyridin-3-ol can be achieved through various routes. A common and reliable method involves the hydrolysis of a corresponding ether precursor, such as 3-methoxy-2-(trifluoromethyl)pyridine. This section details a robust, multi-step synthesis adapted from established methodologies, providing insight into the critical parameters of the process.
Synthesis Workflow Diagram
Caption: Multi-step synthesis pathway for 6-(Trifluoromethyl)pyridin-3-ol.
Detailed Synthesis Protocol
This protocol describes the synthesis starting from 2-bromo-3-methoxypyridine, which is then subjected to trifluoromethylation and subsequent dehalogenation.
Materials and Reagents:
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2-Bromo-5-(trifluoromethyl)pyridin-3-ol
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Palladium on carbon (10% Pd/C)
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Sodium acetate (NaOAc)
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Methanol (MeOH), anhydrous
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Hydrogen gas (H₂)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Instrumentation:
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Three-neck round-bottom flask
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Magnetic stirrer and stir bar
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Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)
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Rotary evaporator
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Standard laboratory glassware for workup and filtration
Step-by-Step Procedure:
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Reaction Setup: To a solution of 2-bromo-5-(trifluoromethyl)pyridin-3-ol (1.0 equivalent) in anhydrous methanol, add sodium acetate (1.5 equivalents).
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Catalyst Addition: Carefully add 10% palladium on carbon (0.05 equivalents) to the mixture under an inert atmosphere (e.g., argon).
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Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a Parr hydrogenator. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
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Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-(Trifluoromethyl)pyridin-3-ol as a solid.
Causality and Trustworthiness:
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Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for dehalogenation reactions via hydrogenation, offering high efficiency and ease of removal by filtration.
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Base: Sodium acetate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing side reactions and catalyst deactivation.
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Inert Atmosphere: The initial inert atmosphere purge is crucial to prevent potential ignition of the hydrogen gas by the pyrophoric palladium catalyst.
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Self-Validation: The protocol's trustworthiness is established by monitoring the reaction to completion (e.g., via LC-MS) and confirming the final product's identity and purity through characterization techniques as described in the next section.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 6-(Trifluoromethyl)pyridin-3-ol.
Characterization Workflow
Caption: Standard workflow for the analytical validation of the final product.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the -OH and -CF₃ groups.
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¹⁹F NMR: Will exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group, providing definitive evidence of successful trifluoromethylation.
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¹³C NMR: Will display six distinct signals for the six carbon atoms in the molecule, with the carbon of the -CF₃ group showing a characteristic quartet due to C-F coupling.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₆H₄F₃NO ([M+H]⁺ or [M-H]⁻).
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in research and development.
Applications in Drug Discovery
6-(Trifluoromethyl)pyridin-3-ol is a privileged scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex molecules targeting various diseases.
Intermediate for Kinase Inhibitors
One of the most prominent applications of this compound is in the synthesis of inhibitors for protein kinases, which are crucial targets in oncology and inflammatory diseases. For instance, it serves as a key building block for constructing inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells. Dysregulation of Syk is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.
The synthesis of these inhibitors often involves the etherification of the hydroxyl group on the 6-(trifluoromethyl)pyridin-3-ol core, linking it to other heterocyclic systems to achieve high potency and selectivity for the target kinase.
Modulators of Ion Channels
The unique electronic nature of the 6-(trifluoromethyl)pyridinol moiety also makes it suitable for designing modulators of ion channels. These channels are critical for neuronal signaling and cardiovascular function. The trifluoromethyl group can engage in specific non-covalent interactions within the protein's binding pocket, enhancing affinity and modulating the channel's activity.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-(Trifluoromethyl)pyridin-3-ol.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: While specific toxicity data is limited, compounds containing trifluoromethyl and pyridine moieties should be handled as potentially hazardous. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.
References
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PubChem Compound Summary for CID 2769493, 6-(Trifluoromethyl)pyridin-3-ol. National Center for Biotechnology Information. [Link]
- WO2003051871A1 - Pyridine derivatives for the treatment of diseases mediated by syk.
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Spleen Tyrosine Kinase (Syk) Inhibitors in Clinical Development for Rheumatic Diseases. Bio-Techne. [Link]
